molecular formula C19H13N5O3 B2656417 N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 894067-26-6

N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2656417
CAS No.: 894067-26-6
M. Wt: 359.345
InChI Key: SOKHOIPMWRRDLI-UHFFFAOYSA-N
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Description

The molecule “N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic compound. It contains several functional groups and rings, including a 1,2,4-triazolo[4,3-b]pyridazine ring, a phenyl ring, and a benzo[d][1,3]dioxole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The 1,2,4-triazolo[4,3-b]pyridazine ring could potentially be synthesized via reaction of hydrazonoyl halides with alkyl carbothioates .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-triazolo[4,3-b]pyridazine ring is a heterocyclic ring containing nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic rings .

Scientific Research Applications

Synthesis and Characterization

  • Compounds similar to N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide have been synthesized and characterized through methods like NMR, FT-IR, LC-MS, and elemental analysis. Such compounds are often synthesized for their potential biological activities and are characterized to understand their structural properties (G. K. Patel & H. S. Patel, 2015).

Biological Activities

  • Various synthesized compounds in this chemical class have been evaluated for antibacterial and antifungal activities against different strains of bacteria and fungi (G. K. Patel & H. S. Patel, 2015).
  • Some derivatives have shown promising antioxidant activities and could be considered as templates for the development of biologically active compounds (Matloob Ahmad et al., 2012).

Anticancer and Antiviral Activities

  • Certain derivatives of these compounds have been screened for their anticancer activity against various cancer cell lines, exhibiting moderate to significant inhibitory effects (O. Bekircan et al., 2005).
  • Some compounds have also shown antiviral activities, particularly against avian influenza virus, suggesting their potential in antiviral research (A. Hebishy et al., 2020).

Molecular Docking and Drug Design

  • Molecular docking studies have been conducted on some of these compounds to understand their potential as inhibitors of specific biological targets. These studies can aid in the design of new drugs with improved efficacy (R. V. Satyendra et al., 2011).

Properties

IUPAC Name

N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N5O3/c25-19(13-3-7-16-17(9-13)27-11-26-16)21-14-4-1-12(2-5-14)15-6-8-18-22-20-10-24(18)23-15/h1-10H,11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKHOIPMWRRDLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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